molecular formula C4H10Cl2N4 B3023018 3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride CAS No. 199340-92-6

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride

Cat. No. B3023018
CAS RN: 199340-92-6
M. Wt: 185.05 g/mol
InChI Key: QRLLARVXPUOAOU-UHFFFAOYSA-N
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Description

“3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is a chemical compound with the CAS Number: 199340-92-6 . It has a molecular weight of 185.06 and its IUPAC name is 3-methyl-1H-pyrazole-4,5-diamine dihydrochloride . It is stored at room temperature and is a solid in physical form .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride”, involves various methods. One such method is a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The InChI code for “3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is 1S/C4H8N4.2ClH/c1-2-3(5)4(6)8-7-2;;/h5H2,1H3,(H3,6,7,8);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Pyrazole derivatives, including “3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride”, are known to undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is a solid at room temperature . The compound’s molecular weight is 185.06 , and its linear formula is C4 H8 N4 . 2 Cl H .

Scientific Research Applications

For additional technical details, you can find the MSDS here and related peer-reviewed papers at Sigma-Aldrich . Additionally, the structural–activity relationship of related compounds can be found in this article on 4,5-dihydro-1H-pyrazole . provides information on 3-Methyl-1H-pyrazole-4-Carbaldehyde, which shares some similarities with our compound.

Safety and Hazards

The safety information for “3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

5-methyl-1H-pyrazole-3,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-2-3(5)4(6)8-7-2;;/h5H2,1H3,(H3,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLLARVXPUOAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
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3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
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3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
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3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 5
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride
Reactant of Route 6
3-Methyl-1H-pyrazole-4,5-diamine dihydrochloride

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